molecular formula C4H6N2O3 B14513905 4-Oxoimidazolidine-2-carboxylic acid CAS No. 62512-88-3

4-Oxoimidazolidine-2-carboxylic acid

Cat. No.: B14513905
CAS No.: 62512-88-3
M. Wt: 130.10 g/mol
InChI Key: GKVKQUTZPFMKCN-UHFFFAOYSA-N
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Description

4-Oxoimidazolidine-2-carboxylic acid is a heterocyclic amino acid derivative. It is structurally related to naturally occurring amino acids and has been studied for its potential applications in various fields, including pharmaceuticals and biochemistry. This compound is known for its unique structure, which includes an imidazolidine ring with a carboxylic acid group and a keto group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxoimidazolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of amino acids with phosgene in the presence of sodium bicarbonate. This reaction typically proceeds under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves the deprotection of corresponding alkyl esters. These esters can be synthesized from asparagine derivatives using Hofmann degradation chemistry to modify the amide side chain .

Chemical Reactions Analysis

Types of Reactions: 4-Oxoimidazolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazolidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Oxoimidazolidine-2-carboxylic acid involves its role as a structural analogue of pyroglutamic acid. It interacts with various molecular targets, including peptide hormones and enzymes. For example, as a precursor to angiotensin converting enzyme inhibitors, it helps in the regulation of blood pressure by inhibiting the conversion of angiotensin I to angiotensin II .

Comparison with Similar Compounds

Uniqueness: 4-Oxoimidazolidine-2-carboxylic acid is unique due to its structural similarity to pyroglutamic acid and its role as both a precursor and metabolite of pharmaceutical compounds. This dual functionality makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

62512-88-3

Molecular Formula

C4H6N2O3

Molecular Weight

130.10 g/mol

IUPAC Name

4-oxoimidazolidine-2-carboxylic acid

InChI

InChI=1S/C4H6N2O3/c7-2-1-5-3(6-2)4(8)9/h3,5H,1H2,(H,6,7)(H,8,9)

InChI Key

GKVKQUTZPFMKCN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(N1)C(=O)O

Origin of Product

United States

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